molecular formula C13H10N2O4 B6388816 2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid CAS No. 1261905-55-8

2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6388816
CAS No.: 1261905-55-8
M. Wt: 258.23 g/mol
InChI Key: XDTXYMFNIGFKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group at the 2-position and carboxylic acid groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation of 3-carboxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a chelating ligand, binding to metal ions through its amino and carboxylic acid groups. This interaction can influence the electronic properties of the metal center, leading to various catalytic and electronic applications. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions and form diverse coordination complexes. Its structural features also contribute to its potential as a multifunctional material in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-11-10(13(18)19)5-9(6-15-11)7-2-1-3-8(4-7)12(16)17/h1-6H,(H2,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTXYMFNIGFKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687442
Record name 2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-55-8
Record name 3-Pyridinecarboxylic acid, 2-amino-5-(3-carboxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261905-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.